

Starting materials for 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene synthesis

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Compound of Interest

Compound Name: 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene

Cat. No.: B1305681

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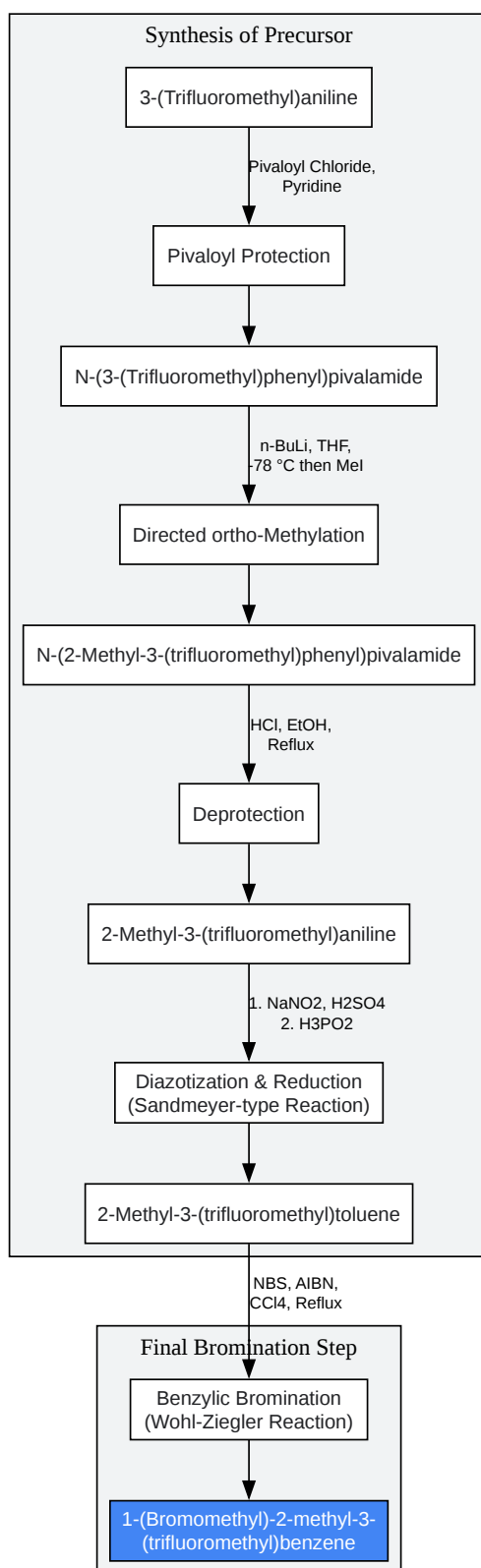
An In-depth Technical Guide to the Synthesis of **1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene**

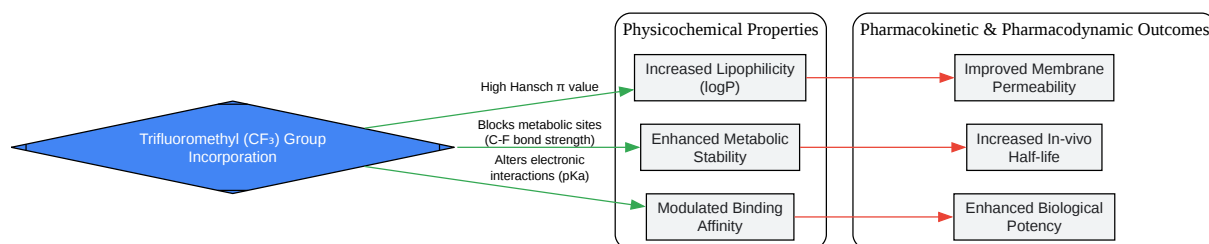
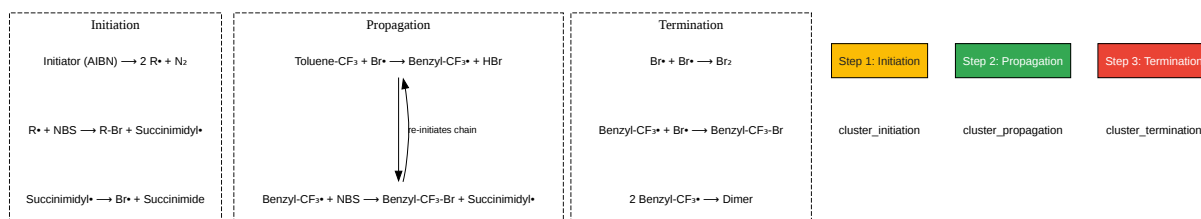
Introduction

1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene is a valuable fluorinated building block in modern organic synthesis. The strategic placement of a reactive bromomethyl group ortho to a methyl group and meta to a strongly electron-withdrawing trifluoromethyl group makes it a versatile intermediate for creating complex molecules. This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and the strategic importance of this compound for researchers, scientists, and professionals in drug development and agrochemical industries. The trifluoromethyl group is crucial in modern drug design, as it can enhance a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3][4]

Overall Synthetic Pathway

The synthesis of the target compound is typically achieved through a multi-step process, starting from commercially available precursors. The overall workflow involves the synthesis of the key intermediate, 2-methyl-3-(trifluoromethyl)toluene, followed by a selective benzylic bromination.





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References

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